Circumpyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

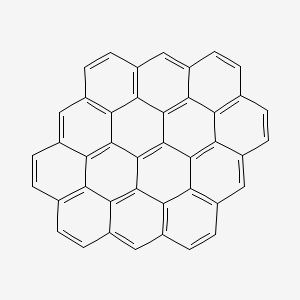

Circumpyrene is an ortho- and peri-fused polycyclic arene.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

Circumpyrene is synthesized primarily through transition-metal-catalyzed alkyne benzannulation. This method allows for the construction of its complex structure starting from simpler precursors. For instance, the synthesis involves the reaction of dibrominated dibenzothiophene with diphenylacetylene under specific conditions, yielding high-purity this compound . The structural analysis reveals a planar configuration with unique intermolecular interactions that influence its optoelectronic properties.

Optoelectronic Properties

This compound exhibits remarkable optoelectronic characteristics, making it suitable for applications in organic electronics. Its UV-vis absorption spectrum shows significant blue shifts upon structural modifications, indicating changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gaps. These properties are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Applications in Electronics

- Organic Photovoltaics : Due to its strong light absorption and suitable energy levels, this compound is being explored as an active material in organic solar cells. Its ability to facilitate charge transport enhances the efficiency of these devices.

- Organic Light-Emitting Diodes : The photoluminescence properties of this compound make it a candidate for use in OLEDs, where it can contribute to improved color purity and brightness.

- Field-Effect Transistors : this compound's charge carrier mobility is promising for applications in thin-film transistors, which are essential components in flexible electronics.

Biomedical Applications

This compound's biocompatibility and unique chemical properties have led to investigations into its potential biomedical applications:

- Drug Delivery Systems : Research indicates that this compound can be incorporated into nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

- Antiglycating Agents : Studies have shown that this compound derivatives may act as antiglycating agents, potentially useful in preventing complications associated with diabetes .

- Photodynamic Therapy : The photophysical properties of this compound allow it to be used in photodynamic therapy, where it can generate reactive oxygen species upon light activation to target cancer cells.

Case Study 1: this compound in Organic Photovoltaics

Recent research demonstrated that incorporating this compound into active layers of organic solar cells significantly improved their power conversion efficiency compared to traditional materials. The study highlighted the role of this compound's charge transport capabilities in enhancing overall device performance .

Case Study 2: Antiglycating Properties

A study investigating the antiglycating effects of this compound revealed its potential to inhibit the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases. This property suggests a promising avenue for developing therapeutic agents against diabetic complications .

Analyse Des Réactions Chimiques

Direct Benzannulation with Diphenylacetylene

A more efficient route involved Pd-catalyzed benzannulation:

-

Reaction : 2 and diphenylacetylene were heated in DMF at 130°C with Pd(OAc)₂, NaOAc, and LiCl, yielding mono-benzannulated 6 (40%) and circumpyrene 5b (15%) .

-

Optimization : Pd(OAc)₂/NaOAc/LiCl outperformed Pd(PPh₃)₄ in selectivity and yield .

Reaction Conditions and Optimization

Key parameters for this compound synthesis:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | NBS | THF | RT | 79% |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | THF | 80°C | 31% |

| Pt-Catalyzed Cyclization | PtCl₂ | Toluene | 80°C | 46% |

| Direct Benzannulation | Pd(OAc)₂, NaOAc, LiCl | DMF | 130°C | 15–40% |

NMR Analysis

-

DBOV (1) : Showed distinct aromatic proton signals in the 7.5–9.0 ppm range .

-

This compound (5b) : Simplified ¹H NMR with one singlet (mesityl protons) and four doublets (peripheral protons), confirming symmetry .

UV-Vis and Fluorescence

| Compound | λ<sub>max</sub> (nm) | Emission λ<sub>max</sub> (nm) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| DBOV (1 ) | 435, 465 | 500, 535 | 2.06 |

| 5b | 420, 450 | 485, 515 | 2.16 |

The redshift in DBOV compared to 5b indicates extended conjugation in the parent structure .

Cyclic Voltammetry

-

DBOV (1) : Oxidation potential = +0.71 V; Reduction potential = −1.10 V (vs Fc/Fc⁺) .

-

5b : Oxidation potential = +0.82 V; Reduction potential = −1.34 V .

-

The widened HOMO-LUMO gap in 5b (2.16 eV vs 2.06 eV for 1 ) aligns with decreased antiaromaticity in fused rings .

Structural and Crystallographic Insights

-

Crystal Packing : this compound 5b forms dimers with a plane-to-plane distance of 4.73 Å, stabilized by CH–π interactions (2.75 Å) .

-

Aromaticity : Nucleus-independent chemical shift (NICS) calculations revealed enhanced aromaticity in newly fused benzene rings (e.g., rings G/G′ in 5b ) .

Challenges and Limitations

-

Solubility : this compound 5a required mesityl substituents for solubility, complicating ¹³C NMR and X-ray analysis .

-

Yield : Direct benzannulation produced 5b in modest yield (15%), necessitating further optimization .

This compound’s synthesis and characterization underscore its potential as a model for zigzag-edged nanocarbons. Future work may explore its applications in organic electronics and spintronics, leveraging its tunable optoelectronic properties .

Propriétés

Formule moléculaire |

C42H16 |

|---|---|

Poids moléculaire |

520.6 g/mol |

Nom IUPAC |

tetradecacyclo[23.15.1.14,36.06,35.09,34.012,33.014,31.017,30.019,28.022,27.026,39.029,38.032,37.040,42]dotetraconta-1(40),2,4(42),5,7,9(34),10,12,14(31),15,17(30),18,20,22(27),23,25(41),26(39),28,32,35,37-henicosaene |

InChI |

InChI=1S/C42H16/c1-5-19-13-23-9-10-25-15-21-7-3-18-4-8-22-16-26-12-11-24-14-20-6-2-17(1)27-29(19)37-33(23)35(25)39-31(21)28(18)32(22)40-36(26)34(24)38(30(20)27)41(37)42(39)40/h1-16H |

Clé InChI |

QYQKNXGEKCVVCL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CC3=C4C5=C(C=C3)C=C6C=CC7=C8C6=C5C9=C3C4=C2C2=C1C=CC1=CC4=C(C3=C12)C1=C(C=C4)C=C(C8=C19)C=C7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.